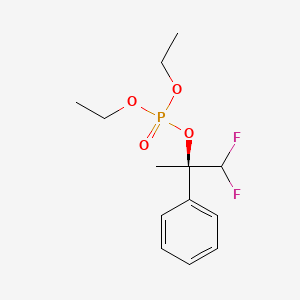

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as DFP and is commonly used as a tool to study the activity of acetylcholinesterase (AChE) enzymes in the body. In

Applications De Recherche Scientifique

Synthesis and Phosphate Mimics

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate has not been directly studied; however, research on similar compounds provides insights into potential applications. For example, Delaunay et al. (2015) reported the synthesis of diethyl glycosamine-1-difluoromethylphosphate as a phosphate mimic. This process involved a Michael addition of diethyl(difluoro-(trimethylsilyl)methyl)phosphonate on 2-nitroglycals, followed by a reduction step to access phosphate analogs. Such analogs are valuable in biochemical studies where phosphate functional groups play a critical role (Delaunay, Poisson, Jubault, & Pannecoucke, 2015).

Anion Receptors and Sensing

Fluorinated compounds, such as those related to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate, have been studied for their utility in anion recognition and sensing. Anzenbacher et al. (2000) explored the use of fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline as neutral anion receptors. These receptors showed enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate, with potential applications in sensing technologies (Anzenbacher, Try, Miyaji, Jursíková, Lynch, ‡. A. Manuel Marquez, & Sessler, 2000).

Photorelease Studies

The study of photorelease mechanisms in phosphate derivatives is relevant to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate. Rajesh, Givens, and Wirz (2000) examined the photodissociation of benzoin diethyl phosphate (a "caged" phosphate). They identified the lowest triplet state of this compound as reactive, leading to the release of diethyl phosphoric acid. Such studies contribute to understanding light-induced reactions in phosphate esters, which could be applicable to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate (Rajesh, Givens, & Wirz, 2000).

Phosphorylation and Structural Elucidation

Costa, Alves, and Silva (2021) conducted a full structural elucidation of a similar compound, diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate. This study provides insights into the structural characteristics of phosphate compounds, which could be relevant for understanding the properties of 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate (Costa, Alves, & Silva, 2021).

Adhesive Polymers

Phosphate derivatives have been investigated for their potential use in adhesive polymers. Moszner et al. (2006) synthesized 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate and explored its application in adhesive polymers. These polymers showed good solubility and hydrolytic stability, making them suitable for dental applications (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).

Battery Technology

The role of phosphate compounds in enhancing the performance of lithium-ion batteries has been studied. Liang et al. (2019) investigated tris(2-(thiophen-2-yl) ethyl) phosphate for its ability to optimize electronic and ionic conductivity in high-voltage lithium-ion batteries. The incorporation of phosphorus elements improved interfacial lithium ion conductivities (Liang, Huang, Zheng, Shi, Sun, & Xiang, 2019).

Propriétés

IUPAC Name |

[(2R)-1,1-difluoro-2-phenylpropan-2-yl] diethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2O4P/c1-4-17-20(16,18-5-2)19-13(3,12(14)15)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACXEIBKRJRHNM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(C)(C1=CC=CC=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O[C@](C)(C1=CC=CC=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)

![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)

![(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2384429.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)